molecular formula C14H13Cl2N5O B14749283 1,1'-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride CAS No. 1445-97-2

1,1'-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride

Cat. No.: B14749283
CAS No.: 1445-97-2
M. Wt: 338.2 g/mol
InChI Key: ZGLITJNQGIMGDB-UHFFFAOYSA-L
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Description

1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride is a chemical compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This particular compound is characterized by the presence of a triazine ring substituted with methoxy and pyridinium groups, which impart unique chemical properties.

Preparation Methods

The synthesis of 1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloro-6-methoxy-1,3,5-triazine and pyridine.

    Reaction Conditions: The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile, under reflux conditions.

    Procedure: The 2,4-dichloro-6-methoxy-1,3,5-triazine is reacted with an excess of pyridine to form the desired product. .

Chemical Reactions Analysis

1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and pyridinium groups play a crucial role in its binding affinity and specificity . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Properties

CAS No.

1445-97-2

Molecular Formula

C14H13Cl2N5O

Molecular Weight

338.2 g/mol

IUPAC Name

2-methoxy-4,6-di(pyridin-1-ium-1-yl)-1,3,5-triazine;dichloride

InChI

InChI=1S/C14H13N5O.2ClH/c1-20-14-16-12(18-8-4-2-5-9-18)15-13(17-14)19-10-6-3-7-11-19;;/h2-11H,1H3;2*1H/q+2;;/p-2

InChI Key

ZGLITJNQGIMGDB-UHFFFAOYSA-L

Canonical SMILES

COC1=NC(=NC(=N1)[N+]2=CC=CC=C2)[N+]3=CC=CC=C3.[Cl-].[Cl-]

Origin of Product

United States

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